2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine is a chemical compound with the CAS number 1542141-94-5. It has a molecular formula of CHClFN and a molecular weight of approximately 284.69 g/mol. This compound is classified as a pyrimidine derivative, which is a category of organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
The synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent substitution reactions to introduce the chloro and difluoropiperidine groups. While specific synthetic routes are not detailed in the available literature, common methods for synthesizing similar compounds often include:
Technical details regarding reaction conditions, catalysts, and yields would typically be found in specialized chemical synthesis literature or patents.
The molecular structure of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine can be represented using SMILES notation as FC1(F)CCN(c2nc(Cl)nc3cccnc23)CC1. This notation indicates the presence of a piperidine ring substituted with two fluorine atoms and a chloro-substituted pyrimidine framework.
The chemical reactivity of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine can involve various types of reactions:
Detailed reaction mechanisms would require specific experimental data.
Chemical properties may include stability under various pH conditions and reactivity with other chemical agents.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8